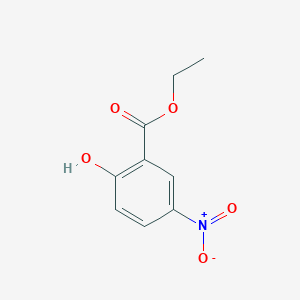

Ethyl 2-hydroxy-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDLTBYCZXVKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 2 Hydroxy 5 Nitrobenzoate and Analogues

Direct Esterification and Nitration Routes for Substituted Benzoates

The synthesis of ethyl 2-hydroxy-5-nitrobenzoate can be approached through direct esterification and nitration of appropriately substituted benzoic acids. A common strategy involves the nitration of salicylic (B10762653) acid to produce 2-hydroxy-5-nitrobenzoic acid, which is then esterified to yield the final product. nbinno.com The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. youtube.comumkc.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. umkc.edu The esterification of the resulting 2-hydroxy-5-nitrobenzoic acid can be achieved by reacting it with ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid, and heating the mixture. google.com

Alternatively, one could consider the esterification of a substituted benzoic acid first, followed by nitration. For instance, methyl benzoate (B1203000) can be nitrated using a mixture of nitric and sulfuric acid. youtube.comumkc.edu The ester group is a deactivating, meta-directing group in electrophilic aromatic substitution. umkc.eduyoutube.com This would lead to the formation of methyl 3-nitrobenzoate.

Approaches to Introducing Hydroxyl and Nitro Functionalities on the Benzoate Scaffold

The synthesis of this compound necessitates the introduction of both a hydroxyl and a nitro group onto the benzoate framework. The order and method of these introductions are critical for achieving the desired isomer.

Hydroxylation and Nitration Sequences

A prevalent synthetic route begins with salicylic acid (2-hydroxybenzoic acid). nbinno.com The hydroxyl group is an activating, ortho-, para-directing group. Therefore, nitration of salicylic acid will direct the incoming nitro group to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the adjacent carboxylic acid group, the major product of mononitration is 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid). nbinno.com Subsequent Fischer esterification with ethanol yields this compound.

Another approach involves starting with a halogenated nitrobenzoate. For example, 2-chloro-5-nitrobenzoic acid can be used as a starting material. researchgate.net The chloro group can be converted to a hydroxyl group through nucleophilic aromatic substitution using an aqueous solution of a base like potassium hydroxide (B78521). This is followed by the reduction of the nitro group to an amine to produce mesalamine. researchgate.net However, for the synthesis of this compound, the reduction step would be omitted and an esterification step would be included.

Regioselective Functionalization Strategies

Achieving high regioselectivity is a key challenge in the synthesis of polysubstituted aromatic compounds. In the case of this compound, the directing effects of the substituents on the benzene (B151609) ring are exploited to control the position of the incoming functional groups.

The powerful directing effect of the hydroxyl group in salicylic acid ensures that nitration occurs predominantly at the 5-position. nbinno.com For more complex systems, advanced methods for regioselective functionalization have been developed. These can include the use of directing groups that can be later removed or modified, or the use of specific catalysts that favor substitution at a particular position. nih.govacs.org For instance, the metalation of substituted 2-phenyl-2-oxazolines with mixed lithium-magnesium amides allows for regioselective functionalization by directing electrophiles to specific positions on the benzene ring. nih.gov While not directly applied to this compound in the provided context, these strategies highlight the ongoing development in controlling regioselectivity in aromatic substitutions.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of this compound synthesis, several green chemistry principles can be applied.

One approach is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. For instance, the nitration of salicylic acid has been achieved using ceric ammonium (B1175870) nitrate (B79036) with a phase transfer catalyst under microwave irradiation. nbinno.com

Another green strategy involves the use of less hazardous reagents and solvents. For example, exploring solid acid catalysts or alternative nitrating agents to the traditional nitric acid/sulfuric acid mixture could reduce the production of acidic waste. The use of solvents like aqueous ethanol can improve the solubility of intermediates and reduce side reactions.

Furthermore, continuous flow chemistry offers a safer and more efficient alternative to batch processing, especially for potentially hazardous reactions like nitration. A continuous flow nitration process using a tubular microreactor has been developed for the synthesis of 2-hydroxy-5-nitrobenzoic acid, offering improved yield, selectivity, and a better environmental profile. nbinno.com

Optimization of Reaction Conditions: Temperature, Solvent, and Stoichiometry Effects

The yield and purity of this compound are highly dependent on the reaction conditions. Careful optimization of temperature, solvent, and the stoichiometry of reactants is crucial for an efficient synthesis.

For the nitration of salicylic acid, controlling the temperature is critical to prevent over-nitration and the formation of unwanted byproducts. The reaction is typically carried out at low temperatures, often in an ice bath. umkc.edu The stoichiometry of the nitrating mixture (nitric acid and sulfuric acid) also plays a significant role in the outcome of the reaction. google.com

In the esterification step, the reaction is often driven to completion by using an excess of ethanol or by removing the water formed during the reaction. prepchem.com The choice of catalyst and its concentration are also important parameters to optimize.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can have a profound impact on the efficiency and selectivity of both the nitration and esterification steps.

In nitration reactions, the solvent must be able to dissolve the reactants and be inert to the strong oxidizing conditions. Concentrated sulfuric acid often serves as both a catalyst and a solvent. umkc.edu Acetic acid is another solvent that can be used for the nitration of salicylic acid. nbinno.com

For esterification, the solvent should be chosen to facilitate the reaction equilibrium towards the product side. Using an excess of the alcohol reactant (ethanol in this case) can also serve as the solvent. prepchem.com The solubility of the starting materials and products in the chosen solvent system is a key consideration. For instance, the use of dry ethanol is specified in some procedures to avoid hydrolysis of the ester product. prepchem.com The use of co-solvents can also be beneficial. For example, aqueous ethanol can be used to improve the solubility of intermediates.

The following table summarizes the effects of different solvents on the synthesis of related substituted benzoates:

| Reaction Step | Solvent System | Effect on Efficiency and Selectivity |

| Nitration | Concentrated Sulfuric Acid | Acts as both catalyst and solvent, promotes formation of nitronium ion. umkc.edu |

| Nitration | Acetic Acid | Alternative solvent for nitration of salicylic acid. nbinno.com |

| Esterification | Excess Ethanol | Serves as both reactant and solvent, drives equilibrium towards product. prepchem.com |

| General | Aqueous Ethanol | Improves solubility of intermediates, can reduce side reactions. |

| Extraction | Ethyl Acetate | Used as an extraction solvent to separate the organic product from the aqueous layer. google.com |

Catalyst Loading and Stoichiometric Ratios

The efficiency and yield of synthetic reactions leading to nitrobenzoates are highly dependent on the precise control of catalyst loading and the stoichiometric balance of reactants. In the esterification of nitrobenzoic acids, the choice of catalyst and its concentration are critical. For instance, the esterification of 2-nitrobenzoic acid to its ethyl ester can be effectively catalyzed by polyfluoroalkanesulfonic acids. The recommended catalyst loading in such reactions ranges from 0.1 to 20 mol %, with a preferential range of 2 to 10 mol %. A particularly advantageous loading is between 2 and 4 mol % relative to the moles of nitrobenzoic acid. google.com In a specific example, the synthesis of ethyl 2-nitrobenzoate (B253500) utilized a 2:1 molar ratio of ethanol to 2-nitrobenzoic acid. google.com

For other esterification methods, such as those involving glycerol, acid catalysts like sulfuric acid are employed. The molar ratio of the alcohol (glycerol) to the nitrobenzoic acid is typically kept high, at least 3:1, with a 4:1 ratio being preferred to favor the formation of the mono-ester product. google.com

In the synthesis of precursors, such as the nitration of phenolic compounds, metal-based catalysts are also used. The nitration of phenols can be achieved using copper(II) nitrate trihydrate, where the catalyst is used in a stoichiometric excess, typically 1.5 equivalents relative to the phenol (B47542) substrate, to drive the reaction to completion. chemicalbook.com

Table 1: Catalyst Loading and Stoichiometric Ratios in Nitrobenzoate Synthesis

| Reaction Type | Reactants | Catalyst | Catalyst Loading | Reactant Molar Ratio | Reference |

|---|---|---|---|---|---|

| Esterification | 2-Nitrobenzoic acid, Ethanol | Hexafluoropropanesulfonic acid hydrate (B1144303) | 2-4 mol % | Ethanol:Acid (2:1) | google.com |

| Esterification | Nitrobenzoic acid, Glycerol | Sulfuric Acid | Catalytic | Glycerol:Acid (≥3:1) | google.com |

| Nitration | 2-Methylphenol | Cu(NO3)2·3H2O | 1.5 equivalents | - | chemicalbook.com |

One-Pot and Multistep Synthetic Pathways for Nitrobenzoates

The synthesis of nitrobenzoates can be accomplished through either comprehensive multistep sequences or more efficient one-pot reactions. Multistep pathways offer precise control over each transformation, allowing for the isolation and purification of intermediates. A classic example involves a three-step sequence: the oxidation of a suitable precursor like acetophenone (B1666503) to yield benzoic acid, followed by an electrophilic aromatic substitution to nitrate the benzoic acid, and concluding with a Fischer esterification to produce the final methyl m-nitrobenzoate. truman.edu Another multistep approach begins with the reaction between 2,5-dichlorobenzoxazole and the potassium salt of 2-hydroxybenzoic acid, which is then nitrated and subsequently reacted with ethyl 2-chloropropionate to yield the target ester. prepchem.com

One-pot syntheses, in contrast, combine multiple reaction steps into a single procedure without isolating the intermediates, which can save time, resources, and reduce waste. For instance, a one-pot method has been developed for the synthesis of 2-hydroxy-5-nitropyridine, a related heterocyclic compound. This process involves the initial nitration of 2-aminopyridine, followed by an in-situ diazotization reaction in the same reaction vessel to yield the final product. google.com This approach highlights the potential for developing similar streamlined one-pot syntheses for this compound, where nitration and esterification could potentially be performed sequentially in a single reactor.

Synthesis of Key Precursors and Intermediates for this compound Derivatives

Synthesis of Nitrobenzoic Acid Precursors

The foundational step in synthesizing this compound is the preparation of the core nitrobenzoic acid structure. The most direct precursor, 2-hydroxy-5-nitrobenzoic acid, is commonly synthesized through the nitration of salicylic acid. nbinno.com This electrophilic aromatic substitution is typically carried out using a nitrating agent such as nitric acid, often in a solvent like acetic acid. nbinno.com Alternative methods employ reagents like ceric ammonium nitrate with a phase transfer catalyst to achieve nitration. nbinno.com

More broadly, various substituted nitrobenzoic acids are prepared through several established routes. The nitration of benzoic acid itself, or its corresponding methyl ester, is a common method for producing m-nitrobenzoic acid. truman.eduorgsyn.org It has been noted that nitrating methyl benzoate and subsequently hydrolyzing the ester to the carboxylic acid can result in higher yields and a purer product compared to the direct nitration of benzoic acid. orgsyn.org Other synthetic strategies for different nitrobenzoic acid isomers involve the oxidation of nitrotoluenes using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net

Table 2: Selected Synthetic Methods for Nitrobenzoic Acid Precursors

| Target Precursor | Starting Material | Reagents | Key Transformation | Reference |

|---|---|---|---|---|

| 2-Hydroxy-5-nitrobenzoic acid | Salicylic acid | Nitric acid, Acetic acid | Nitration | nbinno.com |

| m-Nitrobenzoic acid | Methyl benzoate | Nitric acid, Sulfuric acid | Nitration followed by Hydrolysis | orgsyn.org |

| m-Nitrobenzoic acid | Benzoic acid | Nitric acid, Sulfuric acid | Nitration | truman.edu |

| 4-Nitrobenzoic acid derivative | 4-tert-Butyltoluene | 1. HNO3; 2. KMnO4 | Nitration then Oxidation | researchgate.net |

Formation of Halogenated Nitrobenzoates

For the synthesis of analogues bearing halogen substituents, halogenated nitrobenzoates serve as crucial intermediates. These can be prepared by introducing a nitro group onto a pre-halogenated benzoic acid or by halogenating a nitrobenzoic acid, though the former is often more regioselective. A synthetic route to a chlorinated nitrobenzoate derivative involves first reacting a halogenated precursor, 2,5-dichlorobenzoxazole, with the potassium salt of 2-hydroxybenzoic acid. The resulting intermediate is then subjected to nitration to install the nitro group, yielding a halogenated nitrobenzoate structure. prepchem.com

General methods for the preparation of halogenated benzoic acids, which can subsequently be nitrated, are also well-documented. These processes can involve various halogenation or precursor conversion reactions to yield compounds like 2-chloro-4,5-difluorobenzoic acid, which can then serve as a substrate for nitration. google.com

Esterification Reactions for Ethyl Moiety Introduction

The final step in the synthesis of the title compound is the introduction of the ethyl group via esterification of the carboxylic acid functionality. The classic Fischer esterification is a widely used method, which involves reacting the parent nitrobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or a polyfluoroalkanesulfonic acid. google.comgoogle.com The reaction is typically heated to drive the equilibrium towards the ester product. To improve yields, techniques such as azeotropic distillation can be used to remove the water formed during the reaction, often with an entraining solvent like toluene. google.com

An alternative approach to esterification involves the reaction of the nitrobenzoic acid with an ethyl halide, such as ethyl 2-chloropropionate, to form the ester linkage. prepchem.com In some cases, simply dissolving the nitrobenzoic acid in dry ethanol and then removing the solvent under vacuum can be sufficient to form the ethyl ester, particularly if the acid is activated, as seen in the synthesis of ethyl 4-benzoyl-3-hydroxy-5-nitrobenzoate. prepchem.com

Elucidation of Reaction Mechanisms and Kinetics for Ethyl 2 Hydroxy 5 Nitrobenzoate

Mechanistic Investigations of Nitro Group Transformations

The nitro group is a key functional group in Ethyl 2-hydroxy-5-nitrobenzoate, and its transformation, particularly through reduction, is a common and important reaction.

Reduction Pathways of the Nitro Group (e.g., to Amino, Hydroxylamine)

The reduction of the nitro group on an aromatic ring can proceed through several intermediates to yield different products, primarily the corresponding amine. The most common methods involve catalytic hydrogenation or the use of metals in acidic conditions. masterorganicchemistry.com

The reduction of nitroarenes is a multi-step process that involves the transfer of six electrons to form the amine. nih.gov The typical pathway proceeds from the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO), then to a hydroxylamine (B1172632) intermediate (Ar-NHOH), and finally to the amine (Ar-NH₂). nih.gov

Nitro to Nitroso: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Nitroso to Hydroxylamine: Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Hydroxylamine to Amine: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

Phenylhydroxylamine and its derivatives are often intermediates in the reduction of aromatic nitro compounds. mdpi.com However, they are typically further reduced to the more thermodynamically stable aromatic amines. mdpi.com The selective synthesis of N-arylhydroxylamines can be achieved through photoinduced reduction of nitroarenes in the absence of a catalyst, using light and methylhydrazine.

The reduction can be carried out using various reagents and conditions, as detailed in the table below.

| Reagent(s) | Conditions | Product |

| H₂/Pd, Pt, or Ni | Catalytic hydrogenation | Aromatic Amine |

| Fe, Sn, or Zn in HCl | Metal in acid | Aromatic Amine |

| SnCl₂ in ethanol (B145695) | pH-neutral, nonaqueous | Aromatic Amine |

| Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Aqueous solution | Aromatic Amine |

| Tetrahydroxydiboron | Water, room temperature | Aromatic Amine |

This table summarizes common methods for the reduction of aromatic nitro groups.

Catalytic Hydrogenation Mechanisms and Solvent Effects

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. masterorganicchemistry.com This process typically involves the use of hydrogen gas (H₂) as the reducing agent and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com The reaction is heterogeneous, with the nitro compound adsorbing onto the surface of the catalyst where the reaction with hydrogen occurs.

The solvent can have a significant impact on the rate and selectivity of the hydrogenation reaction. For instance, in the hydrogenation of 2-nitro-2'-hydroxy-5'-methylazobenzene on a skeletal nickel catalyst, the composition of aqueous solutions of 2-propanol with sodium hydroxide (B78521) additives was found to be a determining factor in the reaction's outcome. researchgate.net The presence of sodium hydroxide alters the ratio of the rates of the parallel hydrogenation of the azo and nitro groups. researchgate.net To achieve a high yield of compounds containing a benzotriazole (B28993) ring, it is recommended to use aqueous solutions of 2-propanol with specific concentrations of the alcohol and sodium hydroxide. researchgate.net

Ester Moiety Reactivity and Hydrolysis Mechanisms

The ethyl ester group in this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-hydroxy-5-nitrobenzoic acid. This is a fundamental reaction for converting esters to carboxylic acids.

The mechanism of ester hydrolysis depends on the conditions:

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, an alcohol (ethanol) is eliminated, and the carboxylic acid is formed.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process. A hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This is followed by the elimination of the ethoxide ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid.

| Condition | Reagents | Mechanism | Product |

| Acidic | Dilute HCl or H₂SO₄ | Nucleophilic acyl substitution | 2-hydroxy-5-nitrobenzoic acid |

| Basic | NaOH or KOH in aqueous ethanol | Saponification | Salt of 2-hydroxy-5-nitrobenzoic acid |

This table outlines the conditions and products of ester hydrolysis.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with both electron-donating (hydroxyl) and electron-withdrawing (nitro and ester) groups, which direct the position of incoming electrophiles or nucleophiles.

Influence of Electron-Withdrawing Groups on Aromatic Reactivity

The nitro (-NO₂) and ethyl ester (-COOEt) groups are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution reactions. youtube.comncert.nic.in The hydroxyl (-OH) group, on the other hand, is an activating, ortho-, para-directing group. The directing effects of these substituents determine the position of further substitution on the aromatic ring.

In electrophilic aromatic substitution, the strong deactivating effect of the nitro group makes the ring less reactive towards electrophiles. youtube.com Any substitution that does occur will be directed to the positions meta to the nitro group. Conversely, the activating hydroxyl group directs incoming electrophiles to the ortho and para positions. The interplay of these groups governs the regioselectivity of such reactions.

Electron-withdrawing substituents on an aromatic ring generally decrease the potency of tyramine (B21549) oxidase inhibition in arylcyclopropylamines. nih.gov In contrast, electron-donating groups tend to increase this inhibitory activity. nih.gov

Intramolecular Cyclization and Rearrangement Pathways Involving this compound Moieties

Molecules containing both a nitro group and a hydroxyl group can undergo intramolecular cyclization reactions. For example, in the hydrogenation of 2-nitro-2'-hydroxy-5'-methylazobenzene, one reaction pathway leads to the formation of N-oxide 2-2'-hydroxy-5'-methylphenylbenzotriazole through intramolecular rearrangement. researchgate.net This suggests that under certain conditions, the nitro and hydroxyl groups of a molecule like this compound could potentially participate in similar cyclization reactions.

Role of Intermediates in Reaction Pathways and Trapping Experiments

The formation of this compound, typically through the electrophilic nitration of ethyl salicylate (B1505791), proceeds via a series of reactive intermediates. The central intermediate in this electrophilic aromatic substitution reaction is the sigma complex, also known as the arenium ion or Wheland intermediate. libretexts.orgkyoto-u.ac.jprsc.org This transient species is formed when the nitronium ion (NO₂⁺), the active electrophile, attacks the electron-rich aromatic ring of ethyl salicylate. libretexts.orgmasterorganicchemistry.com The stability of this carbocation intermediate is a key factor in determining the regioselectivity of the nitration.

In the case of ethyl salicylate, the hydroxyl (-OH) and the ethoxycarbonyl (-COOEt) groups on the benzene (B151609) ring influence the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the ethoxycarbonyl group is a deactivating, meta-directing group. The directing effects of the hydroxyl group dominate, leading to the formation of a sigma complex where the nitro group is attached at the ortho or para position relative to the hydroxyl group. The resonance stabilization of the sigma complex is greatest when the positive charge can be delocalized onto the oxygen atom of the hydroxyl group, which occurs with ortho and para attack. libretexts.org

The reaction pathway for the nitration of salicylic (B10762653) acid, a closely related compound, has been shown to yield both 3-nitro and 5-nitrosalicylic acid, indicating the formation of corresponding sigma complex intermediates. arkat-usa.org A minor product, 2-nitrophenol, is also observed, which forms through an ipso-nitration mechanism. arkat-usa.org This involves the initial attack of the nitronium ion at the carbon atom bearing the carboxyl group, followed by the loss of carbon dioxide. It is highly probable that the nitration of ethyl salicylate follows a similar pathway, involving the formation of analogous sigma complexes leading to ethyl 3-nitro-2-hydroxybenzoate and ethyl 5-nitro-2-hydroxybenzoate, with the potential for a minor ipso-nitration product.

While the direct isolation of the Wheland intermediate in the nitration of ethyl salicylate is challenging due to its high reactivity and short lifetime, trapping experiments can provide evidence for its existence. arkat-usa.org In analogous electrophilic aromatic substitution reactions, such as azo-coupling, Wheland intermediates have been successfully isolated and characterized at low temperatures. arkat-usa.org The general principle of a trapping experiment involves introducing a nucleophile that can react with the intermediate to form a stable, characterizable product. However, specific trapping experiments for the sigma complex in the nitration of this compound are not extensively documented in the available literature.

Furthermore, some studies on the nitration of methyl salicylate with ferric nitrate (B79036) have proposed a coordination-mediated radical nitration process. rushim.ru This mechanism suggests the formation of nitro radicals (•NO₂) and complex radicals as key intermediates. rushim.ru

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for understanding the factors that control the rate of formation of this compound. The rate of electrophilic aromatic nitration is influenced by several factors, including the concentration of the reactants, the temperature, the solvent, and the nature of the catalyst.

For the nitration of benzene and its derivatives, the reaction is typically first-order with respect to the aromatic substrate and first-order with respect to the nitrating agent. arkat-usa.org The rate-determining step is the formation of the sigma complex. libretexts.orgmasterorganicchemistry.com

A kinetic study on the nitration of salicylic acid using a mixture of nitric acid and acetic acid demonstrated that the reaction follows a global second-order kinetic law: first-order with respect to salicylic acid and first-order with respect to nitric acid. arkat-usa.org The reaction was monitored by analyzing samples at fixed time intervals. arkat-usa.org Given the structural similarity, it is expected that the nitration of ethyl salicylate would exhibit similar kinetic behavior.

The following table presents kinetic data from a study on the nitration of salicylic acid, which provides a valuable reference for understanding the kinetics of the formation of the analogous ethyl ester.

| Reactant/Product | Initial Concentration (mol L⁻¹) | Rate Constant (L mol⁻¹ s⁻¹) |

|---|---|---|

| Salicylic Acid | 0.053 | - |

| Nitric Acid | 0.265 | - |

| 5-Nitrosalicylic acid | - | k₁ (formation) |

| 3-Nitrosalicylic acid | - | k₂ (formation) |

| 2-Nitrophenol | - | k₃ (formation) |

Temperature plays a crucial role in reaction kinetics. An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. However, higher temperatures can also lead to a decrease in selectivity and the formation of undesired by-products due to oxidative decomposition, a common issue in the nitration of highly activated phenols.

Advanced Spectroscopic Characterization of Ethyl 2 Hydroxy 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a definitive assignment of each proton and carbon atom in the structure of Ethyl 2-hydroxy-5-nitrobenzoate can be achieved.

The ¹H NMR spectrum of this compound is characterized by signals from the ethyl group and the three protons on the aromatic ring. The chemical shifts are significantly influenced by the electronic effects of the hydroxyl (-OH), nitro (-NO₂), and ethyl ester (-COOCH₂CH₃) substituents. The -NO₂ group is a strong electron-withdrawing group, causing significant deshielding (a shift to higher ppm values) of nearby protons, particularly those ortho and para to it. Conversely, the -OH group is a strong electron-donating group, causing shielding (a shift to lower ppm values).

The protons of the ethyl group typically appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The aromatic protons exhibit splitting patterns determined by their coupling with adjacent protons on the ring. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ (Ethyl) | ~1.4 | Triplet (t) | ~7.1 |

| -CH₂ (Ethyl) | ~4.4 | Quartet (q) | ~7.1 |

| H-3 | ~7.2 | Doublet (d) | ~9.0 |

| H-4 | ~8.3 | Doublet of doublets (dd) | ~9.0, ~2.5 |

| H-6 | ~8.8 | Doublet (d) | ~2.5 |

| -OH | Variable (e.g., ~11-12) | Broad Singlet (br s) | - |

Note: Predicted values are based on established substituent effects and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are influenced by the same electronic effects as in ¹H NMR. The carbonyl carbon of the ester group is typically found far downfield (160-170 ppm). The carbons attached to the electron-withdrawing nitro group and the electron-donating hydroxyl group will be significantly shifted. Aromatic carbons directly bonded to substituents appear as signals with lower intensity compared to those bonded to hydrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₃ (Ethyl) | ~14 |

| -C H₂ (Ethyl) | ~62 |

| C-1 | ~118 |

| C-2 | ~160 |

| C-3 | ~119 |

| C-4 | ~128 |

| C-5 | ~141 |

| C-6 | ~126 |

| C =O (Ester) | ~165 |

Note: Predicted values are based on established substituent effects and data from similar compounds. Actual experimental values may vary.

For unambiguous assignment, especially in complex molecules, advanced NMR techniques are employed. The use of deuterated solvents (e.g., CDCl₃, DMSO-d₆) is standard practice to avoid large interfering signals from the solvent.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made for the ethyl group and the aromatic CH carbons, while quaternary carbons would be absent.

COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other. It would clearly show the coupling between the -CH₂- and -CH₃ protons of the ethyl group, and between the adjacent H-3 and H-4 protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for assigning quaternary carbons, such as C-1, C-2, C-5, and the ester carbonyl, by observing their correlations with nearby protons. For instance, the H-6 proton would show a correlation to C-2, C-4, and C-5.

These advanced methods are invaluable for resolving overlapping peaks and confirming the substitution pattern on the benzene (B151609) ring, which can be challenging with only 1D spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques that are highly effective for identifying the key structural motifs in this compound.

Each functional group has characteristic vibrational frequencies where it absorbs or scatters radiation.

-OH Group: The hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the region of 3200-3500 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.

C=O Group: The ester carbonyl group is a strong IR absorber, appearing as an intense, sharp peak. For an aromatic ester, this stretch is typically found around 1730-1715 cm⁻¹. Conjugation with the aromatic ring and the presence of the ortho-hydroxyl group can influence this position.

-NO₂ Group: The nitro group is characterized by two distinct and strong stretching vibrations in the IR spectrum: an asymmetric stretch typically near 1550-1500 cm⁻¹ and a symmetric stretch near 1360-1330 cm⁻¹. nih.gov These are among the most recognizable peaks in the spectrum.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C in-ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Ester C=O | C=O Stretch | 1730 - 1715 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Nitro -NO₂ | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro -NO₂ | Symmetric Stretch | 1360 - 1330 | Strong |

| Ester C-O | C-O Stretch | 1300 - 1200 | Strong |

The precise position and shape of vibrational bands, particularly for the -OH and C=O groups, are sensitive to the molecular environment. Current time information in Kansas City, MO, US. In the solid state or in concentrated solution, this compound can form intermolecular hydrogen bonds. These interactions involve the hydrogen atom of the hydroxyl group acting as a donor and an oxygen atom from a nitro or carbonyl group of a neighboring molecule acting as an acceptor.

Such hydrogen bonding causes a significant shift of the O-H stretching frequency to lower wavenumbers (a "red shift") and a broadening of the absorption band. nist.govchemicalbook.com The extent of this shift can provide qualitative information about the strength of the hydrogen bond. Similarly, if the carbonyl oxygen participates in hydrogen bonding, its C=O stretching frequency may also shift to a lower wavenumber, although the effect is typically less pronounced than for the O-H group. The study of these vibrational modes in different solvents or at varying temperatures can offer deep insights into the specific intermolecular forces at play. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound.

Molecular Ion Detection and Exact Mass Determination

In mass spectrometry, the molecular ion peak (M+) provides the molecular weight of the compound. For this compound (C₉H₉NO₅), the exact mass is 211.1715 g/mol . nist.gov High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of the molecular ion, which in turn confirms the elemental composition. The detection of the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 212.05535 is a common observation in techniques like electrospray ionization (ESI). uni.lu

Fragmentation Pathways and Mechanism Elucidation (e.g., McLafferty Rearrangement, Alpha Cleavage)

The fragmentation of this compound under mass spectrometric conditions reveals characteristic patterns that help in its structural confirmation. Key fragmentation mechanisms include:

Alpha Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group of the ester. This can result in the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅).

McLafferty Rearrangement: This rearrangement can occur in the ethyl ester portion, leading to the elimination of a neutral ethylene (B1197577) molecule (C₂H₄).

Loss of Neutral Molecules: The fragmentation pattern is often characterized by the loss of small, stable neutral molecules. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org In nitro-containing aromatic compounds, the loss of NO₂ is a characteristic fragmentation.

A typical fragmentation pattern for an ester might show losses corresponding to the alkoxy group (-OR) and rearrangements involving hydrogen. libretexts.org For aromatic compounds, the fragmentation often involves the aromatic ring itself.

High-Resolution Mass Spectrometry (HRMS) for Intermediate Detection and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) offers high accuracy and resolution, enabling the differentiation of ions with very similar m/z values. This is particularly valuable for identifying reaction intermediates and for use in isotopic labeling studies to trace fragmentation pathways. For example, by labeling specific atoms with stable isotopes like ¹³C or ²H, the movement and rearrangement of atoms during fragmentation can be precisely tracked. researchgate.net This level of detail is instrumental in confirming proposed fragmentation mechanisms.

Ionization Techniques for Mass Spectral Analysis (e.g., ESI, CI-ITMS, APCl)

Various ionization techniques are employed to generate ions from this compound for mass analysis. The choice of technique depends on the analyte's properties and the desired information.

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. nih.govmassbank.eu

Chemical Ionization (CI): Another soft ionization method that results in less fragmentation than electron ionization, often yielding a prominent [M+H]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI): Suitable for a wide range of compounds and is often used in liquid chromatography-mass spectrometry (LC-MS) applications.

The following table summarizes the predicted collision cross-section (CCS) values for different adducts of a related compound, 3-ethyl-2-hydroxy-5-nitrobenzoic acid, which provides insight into the types of ions that can be formed and their structural characteristics. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 212.05535 | 140.0 |

| [M+Na]⁺ | 234.03729 | 147.8 |

| [M-H]⁻ | 210.04079 | 141.8 |

| [M+NH₄]⁺ | 229.08189 | 156.9 |

| [M+K]⁺ | 250.01123 | 141.9 |

| [M+H-H₂O]⁺ | 194.04533 | 139.4 |

| [M+HCOO]⁻ | 256.04627 | 162.6 |

| [M+CH₃COO]⁻ | 270.06192 | 176.6 |

| [M+Na-2H]⁻ | 232.02274 | 145.3 |

| [M]⁺ | 211.04752 | 139.1 |

| [M]⁻ | 211.04862 | 139.1 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL)

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is influenced by the electronic structure of the substituted benzene ring. The presence of the hydroxyl (-OH), nitro (-NO₂), and ethyl ester (-COOC₂H₅) groups on the benzene ring affects the energy of the π → π* and n → π* transitions.

For a related compound, ethyl salicylate (B1505791) (ethyl 2-hydroxybenzoate), UV absorption data is available, which can serve as a reference point. nist.gov The addition of a nitro group is expected to cause a bathochromic (red) shift in the absorption maxima due to its strong electron-withdrawing nature, which extends the conjugation of the system.

Photoluminescence (PL) spectroscopy, which measures the emission of light from a substance after it has absorbed light, can provide further insights into the electronic properties and excited states of the molecule.

Chromatographic Coupling for Purity and Identity Confirmation

To ensure the purity and confirm the identity of this compound, mass spectrometry is often coupled with chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase before they are introduced into the mass spectrometer. It is a powerful tool for identifying and quantifying the components of a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and widely used for the analysis of a broad range of compounds, including those that are not volatile enough for GC. Techniques like UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) provide excellent separation efficiency and sensitive detection, making them ideal for the analysis of complex samples and the confirmation of compound identity. ekb.eg

The retention time from the chromatography provides an additional layer of identification, which, when combined with the mass spectrum, offers a high degree of confidence in the analytical result. For instance, the retention time for ethyl 4-hydroxy-3-nitrobenzoate has been reported as 10.686 minutes under specific LC conditions. massbank.eu

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the analysis of this compound and related aromatic compounds. This technique separates molecules based on their hydrophobicity, with more nonpolar compounds being retained longer on the nonpolar stationary phase.

Typical Chromatographic Conditions:

A standard HPLC method for the analysis of this compound would typically involve a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with octadecylsilyl groups, creating a nonpolar stationary phase. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid like phosphoric acid to ensure the analyte is in a single ionic form and to improve peak shape. Isocratic elution, where the mobile phase composition remains constant throughout the run, is common for routine analysis. Detection is most effectively achieved using a UV-Vis detector, as the aromatic ring and nitro group in the molecule are strong chromophores.

While specific validated methods for this compound are not widely published, methods for structurally similar compounds, such as ethyl parahydroxybenzoate and other nitrobenzoate derivatives, provide a strong basis for its analysis. For instance, a validated HPLC method for determining p-hydroxybenzoic acid utilized a C18 column with an isocratic mobile phase of acetonitrile and o-phosphoric acid-water (0.5%, v/v), achieving good separation and quantification. Similarly, the analysis of other paraben esters has been successfully performed using C8 columns with a mobile phase of acetonitrile, tetrahydrofuran, and water.

Illustrative HPLC Data Table:

| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| 2-Hydroxy-5-nitrobenzoic acid | 3.5 | 15000 | 5.0 |

| This compound | 8.2 | 950000 | 95.0 |

| Impurity A | 10.1 | 8000 | - |

| Impurity B | 12.5 | 5000 | - |

This table showcases how HPLC can effectively separate the main compound from its potential precursor (2-hydroxy-5-nitrobenzoic acid) and other impurities, allowing for accurate quantification.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a highly effective technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (such as helium or nitrogen) transports the sample through the column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase.

Typical Chromatographic Conditions:

For the analysis of nitroaromatic compounds, a low-to-mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (often designated as DB-5 or similar), is commonly used. This type of stationary phase provides good separation for a wide range of aromatic compounds. The oven temperature is typically programmed to start at a lower temperature and gradually increase, which allows for the separation of compounds with a range of boiling points.

A Flame Ionization Detector (FID) is a common choice for purity assessment due to its high sensitivity to organic compounds and a wide linear range. Alternatively, an Electron Capture Detector (ECD) can be employed, which offers very high sensitivity specifically for electrophilic compounds like nitroaromatics.

Illustrative GC Purity Data Table:

| Peak Number | Retention Time (min) | Peak Area | Area % |

| 1 | 5.8 | 1200 | 0.12 |

| 2 | 7.2 | 2500 | 0.25 |

| 3 (this compound) | 10.5 | 995000 | 99.50 |

| 4 | 11.9 | 1300 | 0.13 |

The area percentage of the main peak in the chromatogram is used to determine the purity of the sample. In this illustrative example, the purity of this compound is determined to be 99.50%.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Hydroxy 5 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of many-body systems. By modeling the spatially dependent electron density, DFT methods can accurately and efficiently determine the properties of complex molecules.

Optimization of Molecular Geometries and Conformational Analysis

The first step in the computational study of ethyl 2-hydroxy-5-nitrobenzoate involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the lowest energy conformer on the potential energy surface. For this compound, conformational analysis is crucial due to the rotational freedom of the ethyl ester group and the potential for intramolecular interactions.

Theoretical studies on similar molecules, such as methyl salicylate (B1505791), have identified multiple stable isomers. researchgate.net For this compound, key conformational questions include the orientation of the ethyl group relative to the benzene (B151609) ring and the direction of the hydroxyl proton. An important feature is the likely formation of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the ester group. This interaction creates a stable six-membered ring, enhancing the planarity of that portion of the molecule. researchgate.net Alternative, higher-energy conformers might involve hydrogen bonding to the nitro group or an 'open' form with no internal hydrogen bond, though these are expected to be less stable. researchgate.net The planarity of the benzene ring, coupled with the electron-withdrawing nitro group and the electron-donating hydroxyl group, establishes a rigid framework, with the primary conformational flexibility arising from the C(ring)-C(ester) and C-O bonds of the ethyl group.

Potential energy surface (PES) scans, performed by systematically rotating specific dihedral angles, can map out the energy landscape and identify all local minima corresponding to stable conformers. wjrr.org For each identified stable conformer, the absence of imaginary frequencies in a subsequent vibrational analysis confirms it as a true minimum on the potential energy surface. wjrr.org

Table 1: Predicted Stable Conformers and Key Geometric Features (Note: This table is illustrative, based on computational studies of analogous molecules like salicylates. Specific values for this compound would require dedicated DFT calculations.)

| Conformer | Dihedral Angle (Cring-Cring-C=O) | H-bond (O-H···O=C) Length (Å) | Relative Energy (kcal/mol) |

| Planar, H-bonded | ~0° | ~1.7 - 1.9 | 0 (most stable) |

| Twisted Ethyl Group | ~90° | > 2.5 | Higher |

| Open, no H-bond | N/A | N/A | Highest |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating hydroxyl group. The LUMO, conversely, will likely be concentrated on the electron-withdrawing nitro group and the carbonyl carbon of the ester. The presence of both strong donating (-OH) and withdrawing (-NO2) groups on the same ring system leads to a significant intramolecular charge transfer character and typically results in a smaller HOMO-LUMO gap compared to unsubstituted ethyl benzoate (B1203000). A smaller gap suggests higher reactivity. researchgate.net

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies, providing further insights into the molecule's stability and reactivity profile. chemeo.comrsc.org

Table 2: Representative FMO Data from Analogous Nitroaromatic Compounds (Note: These values are for illustrative purposes, drawn from DFT studies on related molecules, to indicate the expected range for this compound.)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | B3LYP/6–311++G(d,p) | -6.99 | -2.36 | 4.63 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which serve as a powerful tool for structural confirmation when compared with experimental data.

Infrared (IR) Frequencies: Theoretical vibrational analysis yields IR frequencies that correspond to specific molecular motions. For this compound, key predicted vibrational modes would include:

O-H stretch: A broad band, shifted to a lower wavenumber (e.g., ~3100-3300 cm⁻¹) due to strong intramolecular hydrogen bonding.

C=O stretch: The ester carbonyl stretch, typically appearing around 1680-1710 cm⁻¹.

NO₂ stretches: Asymmetric and symmetric stretching vibrations of the nitro group, expected in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-O stretches: Vibrations associated with the ester linkage.

Aromatic C-H and C=C stretches: Characteristic bands for the substituted benzene ring.

Calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical methods, leading to excellent agreement with experimental FT-IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Parameters: The chemical environment of each nucleus determines its NMR chemical shift. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR spectra. For this compound, predictions would highlight:

¹H NMR: The deshielding effect of the nitro and carbonyl groups would place the aromatic protons at distinct downfield shifts. The hydroxyl proton would also be significantly downfield and potentially broad due to the hydrogen bond. The ethyl group would show a characteristic quartet and triplet.

¹³C NMR: The calculations would predict the chemical shifts for all unique carbon atoms, including the carbonyl carbon, the aromatic carbons attached to the substituents, and the ethyl group carbons.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of sites prone to electrophilic and nucleophilic attack. wjrr.org

In the MEP map of this compound, distinct regions of potential are expected:

Negative Potential (Red/Yellow): The most negative regions will be centered on the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These areas are rich in electrons and represent the most likely sites for electrophilic attack. mdpi.com

Positive Potential (Blue): The most positive region is typically found around the hydroxyl hydrogen, making it susceptible to deprotonation. The hydrogens on the aromatic ring will also exhibit positive potential. mdpi.com

Neutral Potential (Green): Regions of near-zero potential are generally found over the carbon backbone of the molecule.

The MEP map provides a clear, intuitive picture of the molecule's reactivity, complementing the insights gained from FMO analysis. wjrr.org

Transition State Modeling and Activation Barrier Computations for Reaction Pathways

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating TS structures and computing the activation energy (the energy barrier between reactants and the TS), which determines the reaction rate.

For this compound, this methodology could be applied to study various potential reactions:

Ester Hydrolysis: Modeling the addition of a water molecule or hydroxide (B78521) ion to the carbonyl carbon, locating the tetrahedral intermediate and the subsequent transition state for the departure of the ethoxide group.

Nucleophilic Aromatic Substitution: Investigating the substitution of the nitro group, which is activated by the ortho-hydroxyl group. This would involve modeling the attack of a nucleophile on the carbon bearing the nitro group and calculating the energy of the Meisenheimer complex intermediate and the associated transition states.

Proton Transfer: Analyzing the intramolecular proton transfer from the hydroxyl group to the nitro group, a process that can be important in photochemical reactions. nist.gov

The process involves proposing a reaction pathway, performing a TS search using algorithms like the Berny optimization, and confirming the located TS by ensuring it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

Solvation Effects on Molecular Structure and Reactivity via Implicit/Explicit Solvation Models

Reactions are most often carried out in solution, and the solvent can significantly influence a molecule's structure, stability, and reactivity. Computational models can account for these effects using two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous, uniform dielectric medium. rsc.orgarxiv.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged species or polar transition states. For this compound, polar solvents would be expected to stabilize the ground state and any charged intermediates or transition states, potentially altering reaction barriers compared to the gas phase.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which cannot be fully captured by implicit models. An explicit model would be crucial for accurately describing the hydrogen bonding between water molecules and the hydroxyl or nitro groups of the solute.

Often, a hybrid approach is used, where a few explicit solvent molecules are placed in key positions, and the bulk solvent is treated with an implicit model. dtu.dk These models are essential for bridging the gap between theoretical gas-phase calculations and real-world experimental conditions in solution. osti.gov

Correlation of Computational Predictions with Experimental Data

A critical aspect of computational chemistry involves the validation of theoretical models against experimental results. This process typically involves comparing calculated data, such as bond lengths, bond angles, and spectroscopic characteristics (e.g., vibrational frequencies from IR and Raman spectroscopy, electronic transitions from UV-Vis spectroscopy), with values obtained through empirical measurement.

For a molecule like this compound, this would ideally involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Frequency Calculations: Predicting the infrared and Raman spectra.

Electronic Spectra Simulation: Using methods like Time-Dependent DFT (TD-DFT) to predict UV-Visible absorption wavelengths.

These predicted values would then be systematically compared against experimental data. However, a diligent search of scientific databases and literature archives has not yielded any publications that present such a side-by-side comparison of theoretical and experimental data specifically for this compound. While studies exist for related compounds such as other nitrobenzoate esters or different nitroaromatic molecules, the user's strict requirement to focus solely on this compound precludes their inclusion here.

Global Softness and Hardness Analysis

The chemical reactivity of a molecule can be quantified using a set of global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors, based on conceptual DFT, provide a framework for understanding the molecule's stability and propensity to react.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as half the energy difference between the LUMO and HOMO.

Formula: η = (E_LUMO - E_HOMO) / 2

Global Softness (S): Is the reciprocal of global hardness and indicates how easily a molecule will undergo a chemical reaction.

Formula: S = 1 / η

A large HOMO-LUMO gap corresponds to high hardness and low softness, implying high kinetic stability and low reactivity. Conversely, a small HOMO-LUMO gap suggests low hardness and high softness, indicating a more reactive species.

To perform this analysis for this compound, one would first need the calculated HOMO and LUMO energy values from a reliable computational method (e.g., DFT with a suitable basis set). As no published studies provide these specific energy values for this compound, it is not possible to present a data table or a detailed analysis of its global softness and hardness.

Single Crystal X-ray Diffraction (SC-XRD) Studies

The crystal structure of the closely related parent compound, 2-Hydroxy-5-nitrobenzoic acid, has been determined by SC-XRD. The analysis shows that it crystallizes in the triclinic system with a P-1 space group. soton.ac.uk The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been meticulously measured at a temperature of 120 K. soton.ac.uk

Table 1: Crystal Data and Structure Refinement for 2-Hydroxy-5-nitrobenzoic Acid

| Parameter | Value soton.ac.uk |

|---|---|

| Chemical Formula | C₇H₅NO₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1231(2) |

| b (Å) | 8.7759(3) |

| c (Å) | 9.2683(3) |

| α (°) | 62.246(2) |

| β (°) | 75.259(2) |

| γ (°) | 82.642(2) |

| Volume (ų) | 358.54(2) |

| Z | 2 |

Note: This data pertains to the parent compound, 2-Hydroxy-5-nitrobenzoic acid, as a basis for understanding the structural framework of its ethyl ester derivative.

In the crystalline state, the conformation of molecules like this compound is influenced by the need to achieve dense packing and maximize favorable intermolecular interactions. The planarity of the benzene ring is a key feature. The substituent groups—hydroxyl, nitro, and ethyl ester—will exhibit specific dihedral angles with respect to the plane of the benzene ring.

For instance, in related nitro-substituted aromatic compounds, the nitro group is often observed to be nearly co-planar with the benzene ring, facilitating resonance stabilization. nih.gov The ester group's planarity relative to the ring can be influenced by steric hindrance and the formation of intramolecular hydrogen bonds. An intramolecular O-H···O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ester group is highly probable, which would enforce a more planar conformation and form a stable six-membered ring motif.

The crystal packing of this compound would be dominated by a network of hydrogen bonds. The hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the carbonyl group of the ester are strong acceptors.

O-H···O Interactions : Strong hydrogen bonds involving the phenolic hydroxyl group and the nitro or carbonyl oxygen atoms of adjacent molecules are expected to be the primary drivers of the supramolecular structure. In many related crystal structures, these interactions lead to the formation of dimers or chains. researchgate.net For example, molecules can link into inversion dimers through O-H···O hydrogen bonds. researchgate.net

C-H···O Interactions : Weaker C-H···O hydrogen bonds, where C-H groups from the aromatic ring or the ethyl chain act as donors to the oxygen acceptors of the nitro or carbonyl groups, also play a crucial role. These interactions help to link the primary hydrogen-bonded motifs (dimers or chains) into a stable three-dimensional architecture. researchgate.netnih.gov

There are no N-H bonds in this compound, so N-H···O interactions are not possible.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is mapped with properties that highlight regions of close contact between molecules.

For a molecule like this compound, the analysis would typically reveal the following major contributions to the crystal packing:

O···H/H···O Contacts : These represent the hydrogen bonds and are usually a very significant contributor, appearing as distinct "spikes" on the fingerprint plot. nih.gov

H···H Contacts : These are generally the most abundant type of contact due to the hydrogen-rich exterior of the molecule. They typically account for the largest percentage of the surface area. nih.gov

C···H/H···C Contacts : These represent weaker C-H···π and other van der Waals interactions. nih.gov

Other Contacts : Minor contributions from C···C, N···O, and C···O contacts would also be present, indicating π-stacking and other specific interactions. nih.govnih.gov

Table 2: Typical Intermolecular Contact Contributions for Related Nitroaromatic Compounds

| Contact Type | Typical Contribution Range (%) |

|---|---|

| H···H | 30 - 40% nih.govnih.gov |

| O···H/H···O | 20 - 35% nih.gov |

| C···H/H···C | 10 - 20% nih.gov |

| C···C | 3 - 8% nih.gov |

| N···H/H···N | 4 - 8% nih.gov |

Note: This table represents typical values found in related nitro-substituted aromatic compounds to illustrate the expected distribution of interactions for this compound.

The Hirshfeld surface, when mapped with properties like dnorm, provides an immediate visual representation of intermolecular interactions. Red spots on the dnorm surface indicate close contacts that are shorter than the sum of the van der Waals radii, corresponding to hydrogen bonds and other strong interactions. researchgate.net

This visualization allows for the clear identification of supramolecular synthons , which are the robust and predictable hydrogen-bonding patterns that form the building blocks of the crystal structure. For this molecule, one would expect to visualize the synthons corresponding to the O-H···O bonded dimers or chains. The weaker C-H···O interactions that link these primary synthons together would also be visible, providing a complete picture of the three-dimensional packing topology. researchgate.net

An In-Depth Look at the Solid-State Characteristics of this compound

This compound, a derivative of salicylic (B10762653) acid, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its three-dimensional structure at the atomic level is crucial for predicting its physical and chemical properties, as well as its behavior in different environments. This article delves into the specific solid-state structural features of this compound, focusing on its crystal lattice, intermolecular interactions, and packing characteristics.

Solid State Structure and Intermolecular Interactions of Ethyl 2 Hydroxy 5 Nitrobenzoate

The definitive three-dimensional arrangement of Ethyl 2-hydroxy-5-nitrobenzoate in the solid state has been elucidated through single-crystal X-ray diffraction studies. These studies reveal a monoclinic crystal system with the space group P2₁/c. The fundamental building block of the crystal consists of the this compound molecule, which is nearly planar. The non-hydrogen atoms of the molecule show a root-mean-square deviation of 0.047 Å from the mean plane, indicating a high degree of planarity. iucr.org

A key feature of the molecular structure is the presence of an intramolecular hydrogen bond. This bond is formed between the hydrogen atom of the hydroxyl group (-OH) and the oxygen atom of the carbonyl group (C=O) of the ester functionality. This interaction contributes to the planarity of the molecule by forming a stable six-membered ring-like structure. iucr.org

In the crystal lattice, the molecules are not isolated but are organized into specific arrangements through various intermolecular forces. Centrosymmetrically related molecules pair up to form dimers. These dimeric units are established through intermolecular O-H···O hydrogen bonds. iucr.org

Furthermore, the crystal packing is stabilized by π-π stacking interactions between the aromatic rings of adjacent dimers. These interactions occur along the a-axis of the crystal lattice, with minimum contact distances observed between specific carbon atoms of neighboring rings, such as C1-C5 (3.518 Å) and C2-C4 (3.513 Å). iucr.org A short contact between oxygen atoms (O4···O4) of 2.827 Å within the dimer is also noted. iucr.org

The crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.7424 (7) |

| b (Å) | 20.323 (3) |

| c (Å) | 9.7738 (14) |

| β (°) | 99.420 (3) |

| Volume (ų) | 928.3 (2) |

| Z | 4 |

Table 1: Crystallographic Data for this compound. iucr.org

The geometry of the key hydrogen bond is detailed in the following table.

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | **<(DHA) (°) ** |

| O1-H1···O2 | 0.82 | 1.83 | 2.585 (2) | 153 |

Table 2: Hydrogen Bond Geometry for this compound. iucr.org

Based on the detailed crystallographic study of this compound, the molecules are shown to pack efficiently in a dimeric fashion, which are then stacked through π-π interactions. iucr.org The available literature does not present a specific void space analysis, which would typically involve calculating the volume of empty spaces within the crystal lattice. However, the described packing arrangement, characterized by the formation of centrosymmetric dimers and significant π-π stacking, suggests a relatively dense structure with no large voids or solvent-accessible channels.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. At present, there are no published studies dedicated to the systematic investigation of polymorphism for this compound. The known crystal structure was obtained by slow evaporation from a methanol (B129727) solution at room temperature. iucr.org To date, only one crystalline form has been reported in the scientific literature. Further research would be required to explore whether different crystallization conditions (e.g., different solvents, temperatures, or crystallization rates) could lead to the formation of other polymorphic forms.

Chemical Transformations and Derivative Synthesis of Ethyl 2 Hydroxy 5 Nitrobenzoate

Derivatization at the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group in ethyl 2-hydroxy-5-nitrobenzoate is a prime site for derivatization through reactions such as etherification and esterification. These transformations are fundamental in altering the molecule's physical and chemical properties.

Etherification: The synthesis of ether derivatives typically involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide.

Esterification: The hydroxyl group can also be acylated to form esters. This is commonly achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the acidic byproduct (e.g., HCl) and catalyzes the reaction.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide (e.g., methyl iodide), Base (e.g., K2CO3) | Alkoxy derivative |

| Esterification | Acyl chloride (e.g., acetyl chloride), Base (e.g., pyridine) | Ester derivative |

Modifications of the Nitro Group (e.g., Reduction to Amino, further functionalization)

The nitro group is a key functional group that can be readily transformed, most commonly into an amino group. This reduction opens up a vast number of subsequent functionalization possibilities.

Reduction to Amino Group: The reduction of the nitro group to an amine is a pivotal transformation, yielding ethyl 5-amino-2-hydroxybenzoate. prepchem.com This reaction can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst or using metals like iron (Fe) or tin (Sn) in the presence of an acid such as hydrochloric acid (HCl).

Further Functionalization of the Amino Group: The resulting amino group is nucleophilic and can undergo a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. This intermediate can then be used in various subsequent reactions, such as Sandmeyer or Suzuki reactions, to introduce a wide range of substituents.

| Transformation | Reagents | Product |

| Nitro Reduction | H2, Pd/C or Fe/HCl | Ethyl 5-amino-2-hydroxybenzoate prepchem.com |

| Acylation of Amine | Acetyl chloride, Pyridine | Ethyl 5-acetamido-2-hydroxybenzoate |

| Alkylation of Amine | Methyl iodide, K2CO3 | Ethyl 5-(methylamino)-2-hydroxybenzoate |

Transformations Involving the Ester Moiety (e.g., Transesterification, Amidation)

The ethyl ester group of this compound can be modified through several key reactions, including hydrolysis, transesterification, and amidation.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is useful for altering the ester group to modify the compound's properties.

Amidation: The direct conversion of the ester to an amide can be achieved by heating it with an amine. This reaction can be catalyzed by Lewis acids, such as niobium(V) oxide (Nb2O5), which has been shown to be effective for the amidation of various esters with amines. researchgate.netresearchgate.net This method is advantageous as it often proceeds under solvent-free conditions and the catalyst can be reused. researchgate.net

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-5-nitrobenzoic acid, under either acidic or basic conditions. sigmaaldrich.com Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521).

| Reaction | Reagents | Product |

| Transesterification | R'OH, Acid or Base catalyst | 2-hydroxy-5-nitrobenzoate ester with R' |

| Amidation | R'NH2, Nb2O5 catalyst | N-R'-2-hydroxy-5-nitrobenzamide researchgate.netresearchgate.net |

| Hydrolysis | NaOH(aq), then H3O+ | 2-Hydroxy-5-nitrobenzoic acid sigmaaldrich.com |

Halogenation and Cross-Coupling Reactions on the Aromatic Ring System

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions like halogenation. The positions of substitution are directed by the existing functional groups. The hydroxyl group is an activating, ortho-, para-director, while the nitro and ester groups are deactivating, meta-directors. The interplay of these directing effects will influence the regioselectivity of the reaction.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent. The position of halogenation will be influenced by the combined directing effects of the substituents.

Cross-Coupling Reactions: Once halogenated, the resulting aryl halide can serve as a substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of a wide variety of molecular fragments to the aromatic core. For example, a bromo-substituted derivative could be coupled with a boronic acid (Suzuki reaction) to form a biaryl structure.

Multi-functionalization Strategies for Complex Scaffold Construction

The presence of multiple reactive sites on this compound allows for the development of multi-functionalization strategies to build complex molecular architectures. These strategies can involve sequential reactions targeting different functional groups or multicomponent reactions where several starting materials combine in a single step.